molecular formula C8H10N2 B8713650 1-methyl-2-(phenylmethylidene)hydrazine

1-methyl-2-(phenylmethylidene)hydrazine

Cat. No.: B8713650
M. Wt: 134.18 g/mol
InChI Key: XXCMGYNVDSOFHV-UHFFFAOYSA-N
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Description

1-Methyl-2-(phenylmethylidene)hydrazine is a hydrazone derivative characterized by a methyl group on one nitrogen atom and a benzylidene (phenylmethylidene) substituent on the adjacent nitrogen. This structure enables diverse applications, including pharmacological activities such as antioxidant, antimicrobial, and antitumor properties . Its synthesis typically involves condensation reactions between methylhydrazine and aromatic aldehydes under acid catalysis, as seen in analogous hydrazone preparations .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

N-(benzylideneamino)methanamine

InChI

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

XXCMGYNVDSOFHV-UHFFFAOYSA-N

Canonical SMILES

CNN=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

C6H5CHO+CH3NHNH2C6H5CH=NNHCH3+H2OC_6H_5CHO + CH_3NHNH_2 \rightarrow C_6H_5CH=N-NHCH_3 + H_2O C6​H5​CHO+CH3​NHNH2​→C6​H5​CH=N−NHCH3​+H2​O

Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Hydrazine derivatives exhibit significant variability in properties based on substituents. Key comparisons include:

Compound Name Substituents/Modifications Key Physical Properties Biological Activity Reference
1-Methyl-2-(phenylmethylidene)hydrazine Phenylmethylidene, methyl NMR: δ 4.41 (CH₂), δ 9.8–10.11 (-NH-NH-) Anticancer (Hodgkin’s lymphoma)
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine 4-Methoxyphenyl, methyl MP: 88% yield; IR: 1596 cm⁻¹ (C=N) Antioxidant potential
(2E,2′E)-1,1′-(Ethane-diyl)bis[1-methyl-2-(3-nitrobenzylidene)hydrazine] Dimeric, 3-nitrobenzylidene Symmetric structure; enhanced DNA interaction Cytotoxicity (via H₂O₂ generation)
1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine Naphthyl substituent Higher aromaticity; TLC-confirmed purity Antioxidant activity
2-Iodo-N'-(substituted benzylidene)benzohydrazides Iodine, heterocyclic benzohydrazide Antimicrobial at 200–400 µg/mL Broad-spectrum antimicrobial

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity but may reduce solubility.
  • Electron-donating groups (e.g., methoxy in ) improve antioxidant capacity due to increased stability of radical intermediates.
  • Dimeric structures () exhibit stronger DNA binding via intercalation or groove interactions, leveraging multiple hydrazine moieties.
  • Halogenation (e.g., iodine in ) enhances antimicrobial activity by disrupting microbial cell membranes.

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